(2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with 5-methylindole-3-ethylamine under acidic conditions to form the corresponding Schiff base, followed by reduction to yield the desired amide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and indole moiety allow it to mimic natural substrates or ligands, facilitating binding and modulation of biological pathways. This interaction can lead to changes in cellular signaling, enzyme activity, or receptor function, contributing to its biological effects.
Biological Activity
The compound (2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide , also known by its chemical formula C28H27N3O2S, has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H27N3O2S
- Molecular Weight : 469.6 g/mol
- CAS Number : Not explicitly listed but can be referenced through its chemical structure.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A notable study demonstrated that derivatives of this compound can inhibit the proliferation of breast cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G1/S phase arrest in cancer cells, effectively halting their proliferation.
- Inhibition of Angiogenesis : By modulating vascular endothelial growth factor (VEGF) signaling, the compound may inhibit tumor-induced angiogenesis, further limiting tumor growth.
Study 1: In Vitro Evaluation
A study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in:
- Reduction in Viability : Cell viability decreased significantly at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analysis indicated increased sub-G1 populations, suggesting apoptosis.
Study 2: In Vivo Efficacy
In animal models, administration of the compound led to a marked reduction in tumor size and weight compared to control groups. Histological analysis showed:
- Decreased Tumor Cell Density : Indicating effective targeting of malignant cells.
- Reduced Vascularization : Suggesting anti-angiogenic properties.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-7-9-19-18(13-15)17(14-23-19)11-12-22-21(24)10-8-16-5-3-4-6-20(16)25-2/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-8+ |
InChI Key |
VGTBEGUKUUESOF-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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